3-(Furan-3-yl)benzaldehyde: A Comprehensive Technical Guide to Physicochemical Properties and Synthetic Workflows
3-(Furan-3-yl)benzaldehyde: A Comprehensive Technical Guide to Physicochemical Properties and Synthetic Workflows
Executive Summary
3-(Furan-3-yl)benzaldehyde is a highly versatile, bifunctional aromatic compound characterized by a furan ring directly conjugated to a benzaldehyde moiety[1]. This unique structural arrangement provides resonance stabilization while offering two distinct sites for orthogonal chemical functionalization[1]. As a critical intermediate, it is widely utilized across organic synthesis, drug discovery, and materials science[1]. This whitepaper provides an in-depth analysis of its physicochemical profiling, detailed synthetic methodologies, and divergent reactivity pathways, engineered specifically for researchers and drug development professionals.
Structural and Physicochemical Profiling
The molecular architecture of 3-(Furan-3-yl)benzaldehyde dictates its physical behavior and reactivity. The compound exhibits resonance stabilization due to the extended pi-conjugation between the five-membered oxygen-containing heterocycle (furan) and the benzene ring[1].
To facilitate rapid reference for assay development and analytical validation, the core quantitative data is summarized below.
Table 1: Physicochemical and Identification Properties
| Property | Value |
| IUPAC Name | 3-(furan-3-yl)benzaldehyde[1] |
| CAS Number | 263349-18-4[2] |
| PubChem CID | 23506010[2] |
| Molecular Formula | C₁₁H₈O₂[1] |
| Molecular Weight | 172.18 g/mol [1] |
| Appearance | Yellowish liquid or solid[1] |
| Melting Point | ~50–60 °C[1] |
| Boiling Point | >200 °C (Expected due to aromaticity)[1] |
| Solubility | Soluble in EtOH, Et₂O, DCM; poorly soluble in H₂O[1] |
| Canonical SMILES | C1=CC(=CC(=C1)C2=COC=C2)C=O[1] |
| InChIKey | ZUWNXKCDFJDTIK-UHFFFAOYSA-N[1] |
Data supported by and databases.
Synthetic Methodologies: The Suzuki-Miyaura Pathway
While methods such as the Vilsmeier-Haack reaction and condensation pathways exist[1], the Suzuki-Miyaura cross-coupling remains the gold standard for synthesizing 3-(Furan-3-yl)benzaldehyde due to its high regioselectivity and functional group tolerance[3].
Figure 1: Catalytic cycle and experimental workflow for the Suzuki-Miyaura synthesis.
Step-by-Step Experimental Protocol
Objective: Achieve a 70–85% yield of 3-(Furan-3-yl)benzaldehyde utilizing a robust, self-validating catalytic system[3].
Step 1: Reagent Preparation & System Degassing
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Action: In a flame-dried Schlenk flask, combine 3-formylphenylboronic acid (1.2 eq), 3-bromofuran (1.0 eq), and K₂CO₃ (2.0 eq). Suspend the mixture in a biphasic solvent system of Toluene/Water (3:1 v/v)[3]. Sparge the mixture with Argon for 15 minutes.
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Causality: The 3:1 toluene/water ratio is a deliberate mechanistic choice. Water dissolves the inorganic K₂CO₃, which is required to convert the boronic acid into a reactive, electron-rich boronate complex. Toluene solubilizes the organic coupling partners, forcing the reaction to occur efficiently at the solvent interface[3]. Rigorous degassing is mandatory; oxygen will irreversibly oxidize the active Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle.
Step 2: Catalytic Initiation
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Action: Quickly add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 eq) under a positive stream of Argon.
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Causality: Pd(PPh₃)₄ is selected because its bulky triphenylphosphine ligands stabilize the Pd(0) center while allowing sufficient space for oxidative addition. Notably, 3-bromofuran is specifically utilized over 2-bromofuran because the 3-isomer significantly suppresses unwanted protodehalogenation side-reactions, extending catalyst life and improving overall yield[3].
Step 3: Thermal Activation
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Action: Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.
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Causality: Vigorously stirring a biphasic mixture increases the interfacial surface area, overcoming mass transfer limitations between the aqueous boronate and the organic Pd-aryl intermediate.
Step 4: Self-Validating Quality Control
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Action: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase.
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Validation: The protocol acts as a self-validating system. The reaction is deemed complete when the UV-active spot corresponding to 3-bromofuran disappears. Confirmation is achieved via LC-MS by tracking the emergence of the target mass (m/z 173.06 [M+H]⁺). This dual-check system ensures no unreacted starting material complicates downstream purification.
Step 5: Workup and Purification
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Action: Cool to room temperature, separate the organic layer, and extract the aqueous layer twice with dichloromethane (DCM). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
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Causality: Brine washing removes residual aqueous salts. Anhydrous Na₂SO₄ traps microscopic water droplets that could otherwise facilitate the degradation or hydration of the sensitive aldehyde moiety during concentration.
Chemical Reactivity and Derivatization Potential
The utility of 3-(Furan-3-yl)benzaldehyde stems from its orthogonal reactivity. It possesses typical reactivity associated with aldehydes (susceptibility to oxidation and reduction) alongside the distinct chemical behavior of the furan ring (electrophilic aromatic substitution)[1].
Figure 2: Divergent reactivity pathways of the aldehyde and furan moieties.
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Aldehyde Functionalization: The formyl group is highly susceptible to nucleophilic attack. It is frequently utilized in reductive aminations (using NaBH(OAc)₃) to generate secondary or tertiary amines, which are vital pharmacophores in drug discovery.
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Furan Ring Functionalization: The electron-rich furan ring readily undergoes electrophilic aromatic substitution (EAS) at the C2 and C5 positions[1]. Furthermore, it can act as a diene in Diels-Alder cycloadditions, allowing for the construction of complex, bridged bicyclic systems.
Applications in Drug Discovery and Material Science
The unique steric and electronic properties of 3-(Furan-3-yl)benzaldehyde make it a highly sought-after scaffold in multiple advanced fields:
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Pharmaceuticals & Biological Research: The compound serves as a critical building block for synthesizing complex organic molecules and agrochemicals[1]. Derivatives of this scaffold are actively investigated for their antimicrobial properties[1] and as kinase inhibitors, where the furan ring acts as a bioisostere for phenyl or thiophene rings to improve solubility and binding affinity.
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Stereochemical Control in Complex Synthesis: Cyclobutane-fused analogs of this compound are used in advanced [2+2] photocycloadditions. The rigid geometry of the furan-benzene conjugate allows for precise stereocontrol when utilizing chiral templates or asymmetric ruthenium catalysts[4].
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Materials Science: Due to the extended pi-conjugation and resonance stabilization, 3-(Furan-3-yl)benzaldehyde is explored in the creation of novel materials with specific electronic and optical properties[1], such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
References
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PubChem Compound Summary. "CID 23506010, 3-(3-Furanyl)benzaldehyde." National Center for Biotechnology Information. Available at:[Link]
